molecular formula C22H30O3Si B11952312 Ethyl 4-{[tert-butyl(diphenyl)silyl]oxy}butanoate

Ethyl 4-{[tert-butyl(diphenyl)silyl]oxy}butanoate

Cat. No.: B11952312
M. Wt: 370.6 g/mol
InChI Key: CYFLZPMMJMRFPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-{[tert-butyl(diphenyl)silyl]oxy}butanoate can be synthesized through a multi-step process. One common method involves the protection of the hydroxyl group of butanoic acid with tert-butyl(diphenyl)silyl chloride in the presence of a base such as imidazole or pyridine . The reaction typically occurs in an anhydrous solvent like dichloromethane at room temperature. The resulting silyl ether is then esterified with ethanol to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is often produced in bulk for use in pharmaceutical and chemical industries .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[tert-butyl(diphenyl)silyl]oxy}butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted silyl ethers, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of ethyl 4-{[tert-butyl(diphenyl)silyl]oxy}butanoate involves the protection of hydroxyl groups through the formation of a stable silyl ether bond. This protection prevents unwanted side reactions during subsequent synthetic steps. The tert-butyl(diphenyl)silyl group is resistant to acidic hydrolysis, ensuring the stability of the protected alcohol under various reaction conditions . The molecular targets and pathways involved include the selective protection of primary hydroxyl groups over secondary and tertiary ones .

Properties

Molecular Formula

C22H30O3Si

Molecular Weight

370.6 g/mol

IUPAC Name

ethyl 4-[tert-butyl(diphenyl)silyl]oxybutanoate

InChI

InChI=1S/C22H30O3Si/c1-5-24-21(23)17-12-18-25-26(22(2,3)4,19-13-8-6-9-14-19)20-15-10-7-11-16-20/h6-11,13-16H,5,12,17-18H2,1-4H3

InChI Key

CYFLZPMMJMRFPZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.